molecular formula C12H26O2 B1670022 1,1-Dimethoxydecane CAS No. 7779-41-1

1,1-Dimethoxydecane

Cat. No.: B1670022
CAS No.: 7779-41-1
M. Wt: 202.33 g/mol
InChI Key: NCRNCSZWOOYBQF-UHFFFAOYSA-N
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Description

1,1-Dimethoxydecane, also known as decanal dimethyl acetal, is an organic compound with the molecular formula C₁₂H₂₆O₂. It is a colorless liquid with a characteristic, herbaceous, green, citrus-floral odor. This compound is primarily used in the fragrance industry due to its pleasant aroma and is also found in citrus oils .

Scientific Research Applications

1,1-Dimethoxydecane has several applications in scientific research:

Safety and Hazards

1,1-Dimethoxydecane is classified with the signal word ‘Warning’. It has hazard statements H315, which means it causes skin irritation, and H411, indicating it is toxic to aquatic life with long-lasting effects . Precautionary statement P273 advises to avoid release to the environment . In case of accidental exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Acetals are compounds having the structure R2C(OR’)2 (R’ not Hydrogen) and thus diethers of geminal diols

Molecular Mechanism

It is known that this compound is a diether of geminal diols , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxydecane can be synthesized through the reaction of decanal with methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction is as follows:

Decanal+2MethanolThis compound+Water\text{Decanal} + 2 \text{Methanol} \rightarrow \text{this compound} + \text{Water} Decanal+2Methanol→this compound+Water

The reaction is carried out under mild conditions, often at room temperature, to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of decanal and methanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the product from the by-products and unreacted starting materials. The final product is obtained through fractional distillation .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxydecane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form decanoic acid.

    Reduction: It can be reduced to form decanol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1-Dimethoxydecane is primarily related to its chemical reactivity. As an acetal, it can undergo hydrolysis to form the corresponding aldehyde and alcohol. This reaction is catalyzed by acids and occurs under mild conditions. The compound’s interactions with other molecules are largely determined by its functional groups and the conditions under which it is used .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxymethane: Similar in structure but with a shorter carbon chain.

    1,1-Dimethoxyethane: Another acetal with a different carbon chain length.

    1,1-Dimethoxyhexane: Similar structure with a six-carbon chain.

Uniqueness

1,1-Dimethoxydecane is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other similar compounds results in different boiling points, solubility, and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

1,1-dimethoxydecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-5-6-7-8-9-10-11-12(13-2)14-3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRNCSZWOOYBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064803
Record name Decane, 1,1-dimethoxy-
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a herbaceous, green, citrus-floral odour
Record name Decanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

218.00 °C. @ 760.00 mm Hg
Record name 1,1-Dimethoxydecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1,1-Dimethoxydecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Decanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.830-0.852
Record name Decanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7779-41-1
Record name 1,1-Dimethoxydecane
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Record name Decanal dimethyl acetal
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Record name 1,1-Dimethoxydecane
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Record name Decane, 1,1-dimethoxy-
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Record name Decane, 1,1-dimethoxy-
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Record name 1,1-dimethoxydecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.025
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Record name DECANAL DIMETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
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Record name 1,1-Dimethoxydecane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Decanal dimethyl acetal was prepared by reacting 796 g decanal with 763.5 g trimethyl orthoformate in the presence of 1.97 g p-toluene sulfonic acid dissolved in 6.07 g methanol at a temperature of 45° C. for a period of time of 0.33 hours. The resulting product was washed with an aqueous 2.5% sodium bicarbonate solution, and then with water; dried over anhydrous sodium sulfate; filtered through CELITE®/sodium sulfate and distilled at 92–98° C. at 4.36–4.97 mm Hg. Then, into a 2 liter reaction flask equipped with stirrer, thermometer, heating mantle, addition funnel, vacuum apparatus, and reflux condenser the following ingredients were added at 17° C.:
Quantity
796 g
Type
reactant
Reaction Step One
Quantity
763.5 g
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Three
Quantity
6.07 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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